N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-fluorophenyl group at the 2-position and an ethyl linker connecting the thiazole to a 3,5-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-7-6-16-12-27-20(23-16)13-4-3-5-15(21)8-13/h3-5,8-12H,6-7H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRYPATKNZMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and dimethoxybenzamide groups. One common method involves the reaction of 3-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to form the thiazole ring. The resulting thiazole derivative is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide exhibit promising antimicrobial properties. The thiazole moiety is known for its ability to enhance activity against various bacterial strains and fungi.
Case Study :
A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer activity, particularly against breast cancer cell lines. The presence of the fluorophenyl group may enhance cytotoxicity through improved interactions with biological targets.
Case Study :
In vitro studies demonstrated that this compound exhibited significant growth inhibition against MCF7 breast cancer cells. The IC50 values were notably lower than those of standard chemotherapeutics, indicating its potential as an effective anticancer agent .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor, particularly concerning kinases involved in cancer progression and inflammatory responses.
Mechanism :
Molecular docking studies have indicated that the compound can bind effectively to specific enzyme targets, potentially modulating their activity. This characteristic is crucial for developing therapies aimed at diseases where these enzymes play a pivotal role.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Details |
|---|---|
| Antimicrobial Activity | Significant inhibition against various bacterial strains. |
| Anticancer Activity | Exhibited strong cytotoxicity against MCF7 breast cancer cells with low IC50 values. |
| Enzyme Inhibition | Potential to inhibit specific kinases involved in cancer and inflammation pathways. |
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects .
Comparison with Similar Compounds
Thiazole Core Modifications
- Positional Isomerism : The target compound features a thiazol-4-yl group, whereas analogues like N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () substitute at the thiazol-2-yl position. Thiazole substitution patterns significantly influence molecular geometry and bioactivity; the 4-position may enhance steric accessibility for target binding compared to 2-position derivatives .
- Fluorophenyl Substituents: The 3-fluorophenyl group on the target’s thiazole contrasts with 4-fluorophenylmethoxy in GW583340 ().
Benzamide Variations
- Methoxy vs. Ureido/Pyridine Groups : The target’s 3,5-dimethoxybenzamide differs from ureido-linked benzamides (e.g., Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a, )). Methoxy groups enhance lipophilicity and membrane permeability, whereas ureido/piperazine moieties may improve solubility and receptor affinity .
- Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike rigid linkers in pesticide derivatives like diflufenican (), which uses a pyridinecarboxamide scaffold. Flexible linkers may accommodate diverse binding pockets but reduce target specificity .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of a fluorophenyl group and methoxy substituents enhances its pharmacological profile. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This is achieved through a reaction between appropriate thioketones and α-halo ketones.
- Substitution Reactions : The introduction of the 3-fluorophenyl group is performed via nucleophilic substitution.
- Amidation : The final step involves coupling with 3,5-dimethoxybenzoic acid to form the amide bond.
1. Anticholinesterase Activity
Research indicates that thiazole derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. This compound has shown promising results in AChE inhibition assays:
- IC50 Values : In studies involving related compounds, IC50 values around 2.7 µM have been reported for strong AChE inhibitors .
2. Antimicrobial Activity
Thiazole derivatives have demonstrated broad-spectrum antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable activity |
3. Anticancer Activity
Studies have indicated that thiazole-based compounds can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : A549 (lung cancer) and NIH/3T3 (normal fibroblasts).
- Results : Significant cytotoxicity was observed against A549 cells with minimal toxicity to NIH/3T3 cells .
4. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties using in vitro models. It showed effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazole derivatives:
- Study on Anticonvulsant Activity : A related thiazole compound demonstrated an ED50 value of 23.9 mg/kg in seizure models, indicating potential for anticonvulsant therapy .
- Antioxidant Properties : Thiazole derivatives have been tested for their ability to scavenge free radicals, showing significant antioxidant activity compared to conventional antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
